5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes an ethynyl group and a pyrrolidinyl moiety attached to a pyrimidine ring
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17321 could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with a pyrrolidine ring have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound’s stability may vary depending on the environment, as it is recommended to be stored at room temperature in the continental us .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of ethynylpyrimidine with pyrrolidine under specific conditions, such as the use of a palladium catalyst and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, 5-ethynyl-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes. Its applications in the pharmaceutical and agrochemical industries are being explored to enhance the efficacy and safety of products.
Comparison with Similar Compounds
5-Ethynyl-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidinyl group instead of pyrrolidinyl.
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the ethynyl group.
5-Ethynyl-2-(morpholin-4-yl)pyrimidine: Similar structure with a morpholinyl group instead of pyrrolidinyl.
Uniqueness: 5-Ethynyl-2-(pyrrolidin-1-yl)pyrimidine stands out due to its combination of the ethynyl group and pyrrolidinyl moiety, which provides unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
1196156-86-1 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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